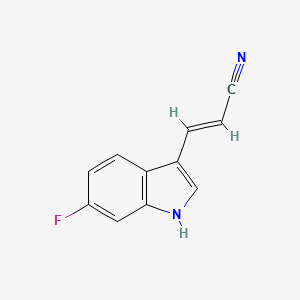

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by its unique structural composition that integrates fluorinated indole and acrylonitrile moieties. The compound is officially designated with the Chemical Abstracts Service registry number 1316695-32-5, which serves as its primary identification marker in chemical databases and literature. The molecular formula C₁₁H₇FN₂ reflects the precise atomic composition, indicating eleven carbon atoms, seven hydrogen atoms, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 186.19 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. Alternative naming systems recognize this compound as 2-Propenenitrile, 3-(6-fluoro-1H-indol-3-yl)-, (2E)-, which emphasizes the alkene configuration and the specific substitution pattern. The compound has been assigned the MDL number MFCD26097256, facilitating its identification in chemical databases and inventory systems.

The stereochemical designation (E) indicates the trans configuration around the double bond connecting the indole moiety to the acrylonitrile group, which significantly influences the compound's physical properties and reactivity patterns. The InChI key PXZIHGFKKGMRNQ-OWOJBTEDSA-N provides a unique computational identifier that enables precise database searches and structural comparisons.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1316695-32-5 |

| Molecular Formula | C₁₁H₇FN₂ |

| Molecular Weight | 186.19 g/mol |

| MDL Number | MFCD26097256 |

| InChI Key | PXZIHGFKKGMRNQ-OWOJBTEDSA-N |

Historical Context in Heterocyclic Chemistry

The development of this compound is deeply rooted in the broader historical evolution of indole chemistry, which traces its origins to the mid-nineteenth century. The foundational work began in 1866 when German chemist Adolf von Baeyer first isolated indole through a chemical reaction involving indigo dye, sulfuric acid, and sulfuric anhydride. This initial discovery marked the beginning of systematic investigations into indole-based compounds, with the chemical structure of indole being definitively identified in 1869.

The subsequent development of indole synthesis methodologies proved crucial for advancing the field of heterocyclic chemistry. The Fischer indole synthesis, discovered in 1883 by Emil Fischer, emerged as a landmark achievement that provided reliable access to indole derivatives from phenylhydrazines and carbonyl compounds under acidic conditions. This synthetic methodology established the foundation for creating complex indole-containing molecules and demonstrated the versatility of indole as a synthetic building block.

The integration of fluorine substituents into indole frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmaceutical properties. Research into fluorinated indole derivatives has gained considerable momentum in recent decades, with scientists exploring various synthetic approaches to incorporate fluorine atoms at specific positions within the indole ring system.

The specific compound this compound exemplifies the convergence of these historical developments, combining the fundamental indole structure with strategic fluorine substitution and acrylonitrile functionality. This compound represents an evolution of traditional indole chemistry toward more sophisticated molecular architectures designed for specific applications in medicinal chemistry and materials science.

Role in Fluorinated Indole Derivative Research

This compound occupies a significant position within contemporary fluorinated indole derivative research, serving as both a synthetic intermediate and a target compound for various applications. The strategic placement of the fluorine atom at the 6-position of the indole ring system, combined with the electron-withdrawing acrylonitrile group, creates a unique electronic environment that influences both reactivity and biological activity.

Recent research has demonstrated that fluorinated indole derivatives, particularly those containing 6-fluoroindole scaffolds, exhibit remarkable versatility in synthetic transformations. Studies have shown that 6-fluoroindole can be selectively functionalized with pinacol boronate groups at multiple positions through iridium-catalyzed borylation reactions, enabling late-stage diversification strategies that expand molecular libraries for drug discovery applications. This functional group tolerance makes this compound a valuable building block for creating more complex molecular architectures.

The compound has found particular utility in the development of bioactive compounds and pharmaceutical intermediates. Research has indicated that fluorinated indole derivatives demonstrate enhanced antimicrobial properties, with studies showing that these compounds can interfere with bacterial quorum sensing systems and inhibit biofilm formation. The specific structural features of this compound, including its extended conjugated system and fluorine substitution, contribute to these biological activities.

Contemporary synthetic methodologies have addressed the challenges associated with constructing fluorinated indole derivatives through innovative approaches. Recent publications have described efficient strategies for accessing 2-fluoroindoles using difluorocarbene chemistry, demonstrating the ongoing evolution of synthetic methods in this field. These developments complement the existing body of knowledge surrounding 6-fluoroindole derivatives and highlight the continued importance of fluorinated indole compounds in modern organic synthesis.

The acrylonitrile functionality present in this compound provides additional synthetic opportunities through its electrophilic nature and potential for further functionalization. Research has shown that acrylonitrile-containing compounds can participate in various cyclization reactions, including formal [4+1] cyclizations that construct complex heterocyclic frameworks. This reactivity profile positions the compound as a versatile intermediate for accessing diverse molecular architectures.

Properties

IUPAC Name |

(E)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZIHGFKKGMRNQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroindole with acrylonitrile under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the indole nitrogen attacks the acrylonitrile, followed by elimination of a leaving group to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity, and the reaction conditions are carefully monitored to prevent side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

Reduction: Reduction of the acrylonitrile moiety can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This can convert the nitrile group to an amine or other reduced forms.

Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and other functional groups.

Major Products Formed:

- Oxidized derivatives of this compound.

- Reduced forms such as amines.

- Substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile exhibits several promising biological activities:

-

Anticancer Properties :

- The compound has shown potential anti-mitotic effects, inhibiting cell division in cancerous cells. This mechanism is crucial for developing new anticancer therapies.

- Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis, which are critical for understanding its therapeutic applications.

-

Chemoprotective Effects :

- Some studies indicate that compounds similar to this compound could possess chemoprotective properties, potentially safeguarding normal cells from the adverse effects of chemotherapeutic agents.

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile | Similar indole structure but differs in geometric configuration | May exhibit different biological activity due to stereochemistry |

| 3-(1H-Indol-3-yl)acrylonitrile | Lacks fluorine substitution | Potentially different reactivity and biological profile |

| 2-(1H-Indol-3-yl)-3-(naphthalen-2-yloxy)acrylonitrile | Contains a naphthalene moiety instead of fluorine | Offers distinct pharmacological properties due to additional aromatic system |

This table highlights how the fluorine substitution in this compound may enhance its lipophilicity and biological activity compared to its analogs.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in various cancer models:

-

Study on Breast Cancer Cells :

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines, suggesting its potential as a therapeutic agent against this type of cancer.

-

Mechanistic Studies :

- Research focusing on the compound's interaction with specific pathways involved in apoptosis revealed that it could induce programmed cell death in malignant cells while preserving normal cell viability.

Mechanism of Action

The mechanism of action of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The fluoro group can enhance binding affinity and selectivity, while the acrylonitrile moiety can participate in covalent interactions with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Indole or Pyrazole Cores

Several structurally related compounds share the acrylonitrile motif but differ in substituents or core heterocycles. Key examples include:

Key Observations :

- Stereochemistry : The (E)-isomer of 6-fluoroindole-acrylonitrile exhibits distinct biological activity compared to its (Z)-counterpart. For example, the (E)-isomer shows higher potency in TDO inhibition, likely due to optimized spatial alignment with enzyme active sites .

- Heterocyclic Cores : Pyrazole-containing analogues (e.g., ) demonstrate enhanced anticancer activity over indole-only derivatives, attributed to increased π-π stacking interactions with biological targets.

Electronic and Nonlinear Optical (NLO) Properties

Acrylonitrile derivatives with electron-withdrawing groups (EWGs) exhibit enhanced NLO responses. For instance:

- 3-(4-Nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole: Displays a high hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) due to nitro and cyano groups enhancing charge transfer .

- 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile : Shows a lower β value (8.7 × 10⁻³⁰ esu) due to electron-donating methoxy groups reducing charge separation .

Comparison with Target Compound :

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile lacks strong EWGs like nitro groups, resulting in moderate NLO activity. However, its fluorine atom induces subtle electronic effects, improving metabolic stability in vivo .

2.3.1. Anticancer and Cytotoxic Activity

- (E)-3-(1H-Indol-3-yl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile: Exhibits IC₅₀ = 1.2 µM against HeLa cells, surpassing the potency of non-indole derivatives .

- (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile : Shows reduced cytotoxicity (IC₅₀ > 10 µM), highlighting the importance of (E)-configuration for activity .

2.3.2. Antibacterial and Antifungal Activity

- 3-((Substitutedphenyl)amino)-2-(1-methyl-1H-indole-3-carbonyl)acrylonitriles: Demonstrate MIC = 4–8 µg/mL against S. aureus, comparable to ciprofloxacin .

- Piperazine-hybridized coumarin-indolylcyanoenones: Exhibit broad-spectrum antibacterial activity (MIC = 2–16 µg/mL) due to dual-target inhibition .

Biological Activity

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring with a fluorine substitution and an acrylonitrile functional group. Its molecular formula is CHFN and it has a molecular weight of approximately 186.18 g/mol. The unique structure contributes to its biological activity, particularly in cancer research.

The mechanism of action for this compound involves interactions with various biological targets:

- Enzyme Interaction : It may bind to specific enzymes involved in cell proliferation and apoptosis, influencing cancer cell growth.

- Receptor Binding : The compound's structure allows for potential interactions with receptors that regulate cellular processes .

- Anti-mitotic Effects : Preliminary studies suggest that it may inhibit cell division in cancerous cells, contributing to its anti-cancer properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

-

Anti-Cancer Activity :

- It has shown potential as an anti-cancer agent through mechanisms such as inducing apoptosis and inhibiting mitosis in cancer cells .

- In vitro studies demonstrate cytotoxic effects against various cancer cell lines, suggesting it could serve as a lead compound for drug development targeting malignancies .

-

Chemoprotective Properties :

- Some studies suggest that this compound may protect normal cells from the adverse effects of chemotherapeutic agents, enhancing the therapeutic index of cancer treatments.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile | Similar indole structure but differs in geometric configuration | May exhibit different biological activity due to stereochemistry |

| 3-(1H-Indol-3-yl)acrylonitrile | Lacks fluorine substitution | Potentially different reactivity and biological profile |

| 2-(1H-Indol-3-yl)-3-(naphthalen-2-yloxy)acrylonitrile | Contains a naphthalene moiety instead of fluorine | Offers distinct pharmacological properties due to additional aromatic system |

The presence of the fluorine atom in this compound enhances its lipophilicity and may improve its binding affinity to biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound, emphasizing the importance of optimizing conditions for yield and purity .

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines, outperforming some established chemotherapeutics in preliminary assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, and how can stereochemical purity be ensured?

- Methodology : Microwave-assisted protocols (e.g., using piperidine or DIMCARB as catalysts) and palladium-catalyzed coupling reactions (e.g., Heck coupling) are frequently employed . To ensure stereochemical purity, reaction conditions (temperature, solvent polarity) must be tightly controlled. For example, geometric isomer ratios (Z:E) can be monitored via NMR by analyzing coupling constants (e.g., for trans configuration) . Chiral chromatography or recrystallization may resolve enantiomeric mixtures .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry and bond angles (e.g., C=C bond geometry). For instance, XRD data for related acrylonitriles show monoclinic systems (space group ) with bond lengths like . Complementary techniques include / NMR for functional group analysis and FT-IR for nitrile () and indole N-H () stretching .

Q. What initial biological or functional activities have been reported for this compound?

- Methodology : In vitro assays are used to evaluate biological activity. For example, TDO (tryptophan 2,3-dioxygenase) inhibition is tested via cellular assays using quantitative RT-PCR and flow cytometry . Corrosion inhibition efficiency (e.g., for copper) is quantified via mass loss techniques and electrochemical impedance spectroscopy (EIS), with adsorption behavior modeled using Langmuir isotherms .

Advanced Research Questions

Q. How can researchers address contradictions in kinetic data from inhibition studies involving this compound?

- Methodology : Conflicting kinetic parameters (e.g., activation energy or adsorption constants) often arise from experimental variables (temperature, solvent). A combined approach using density functional theory (DFT) and experimental validation resolves discrepancies. For example, Fukui functions and dual descriptors identify reactive sites for molecule-metal interactions, while QSPR models correlate quantum chemical parameters (e.g., HOMO-LUMO gap) with experimental inhibition efficiency .

Q. What computational strategies are optimal for predicting the reactivity of this compound in novel reactions?

- Methodology : DFT calculations at the B3LYP/6-311++G(d,p) level are widely used to compute electronic properties (e.g., dipole moment, polarizability) and frontier molecular orbitals. For instance, HOMO localization on the indole ring suggests nucleophilic attack sites, while LUMO on the acrylonitrile group indicates electrophilic reactivity . Molecular dynamics (MD) simulations further model solvent effects on reaction pathways .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodology : Systematic substitution of functional groups (e.g., replacing fluorine with other halogens or modifying the indole substituents) is paired with activity screening. For example, replacing 6-fluoro with 5,6-difluoro groups alters steric hindrance and electronic effects, which are quantified via XRD and Hirshfeld surface analysis . Multivariate analysis (e.g., PCA) identifies key structural descriptors influencing activity .

Q. What challenges arise in achieving high stereochemical purity during large-scale synthesis, and how can they be mitigated?

- Methodology : Geometric isomerization (Z/E) and racemization are common issues. Reaction optimization (e.g., using DMF-DMA for enamine formation) improves selectivity . Chiral auxiliaries or asymmetric catalysis (e.g., Pd-NHC complexes) enhance enantiomeric excess (ee). Purity is validated via HPLC-MS and differential scanning calorimetry (DSC) .

Q. How can researchers validate molecular docking predictions for this compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.